molecular formula C22H23NO4 B2486915 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid CAS No. 1540544-71-5

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid

Cat. No.: B2486915
CAS No.: 1540544-71-5
M. Wt: 365.429
InChI Key: JERZVJBCJPCNQU-UHFFFAOYSA-N
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Description

2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid (CAS: 1695292-51-3) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₁H₂₁NO₄, with a molar mass of 351.4 g/mol. The compound features a cyclobutyl ring substituted with an Fmoc-protected aminomethyl group and an acetic acid moiety. The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly . Key physicochemical properties include a predicted density of 1.297 g/cm³, boiling point of 585.3°C, and pKa of 3.95, reflecting moderate acidity due to the carboxylic acid group .

Properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-20(25)12-22(10-5-11-22)14-23-21(26)27-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZVJBCJPCNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540544-71-5
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid typically involves the following steps :

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction.

    Introduction of the acetic acid moiety: The acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid has several scientific research applications, including:

    Peptide synthesis: The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis.

    Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological studies: It is used in the study of protein-protein interactions and enzyme mechanisms.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid involves the following steps:

Comparison with Similar Compounds

Table 1: Cycloalkane-Based Fmoc-Protected Amino Acids

Compound Name Ring Size Molecular Formula Molar Mass (g/mol) CAS Number Key Features
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid Cyclobutyl C₂₁H₂₁NO₄ 351.4 1695292-51-3 Compact ring, moderate steric hindrance
2-[1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid Cyclopentyl C₂₃H₂₅NO₄ 379.46 - Larger ring, enhanced lipophilicity
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cyclobutyl C₂₀H₁₉NO₄ 337.38 1935557-50-8 Amino group at C3 position, altered reactivity
  • Impact of Ring Size: Cyclobutyl derivatives (e.g., CAS 1695292-51-3) exhibit greater conformational rigidity and steric constraints compared to cyclopentyl analogs (e.g., C₂₃H₂₅NO₄), influencing their solubility and coupling efficiency in SPPS .

Substituent Variations in Fmoc-Protected Compounds

Table 2: Functional Group Modifications

Compound Name Functional Group Molecular Formula CAS Number Application Notes
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid Acetic acid C₂₁H₂₁NO₄ 1695292-51-3 Standard SPPS building block
S-phenyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate Thioester C₂₃H₂₁NO₃S - Enables native chemical ligation
2-[(cyanomethyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Cyanomethyl C₁₉H₁₆N₂O₄ 2172570-83-9 Introduces nitrile for click chemistry
  • Thioester Derivatives: The thioester analog (C₂₃H₂₁NO₃S) facilitates native chemical ligation (NCL) by enabling chemoselective coupling at cysteine residues, a feature absent in the parent acetic acid compound .
  • Cyanomethyl Substitution: The cyanomethyl variant (CAS 2172570-83-9) provides a handle for bioorthogonal reactions, expanding utility in post-synthetic modifications .

Stereochemical and Aromatic Variants

Table 3: Chiral and Aromatic Derivatives

Compound Name Structure Type Molecular Formula CAS Number Key Property
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid Chiral cyclopentyl C₂₂H₂₃NO₄ 136555-16-3 Stereocontrol in peptide design
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid Aromatic (phenyl) C₂₄H₂₁NO₄ 106864-36-2 Enhanced π-π stacking in hydrophobic domains
  • Chiral Centers : The (R)-cyclopentyl derivative (CAS 136555-16-3) enables precise stereochemical control in peptide synthesis, critical for bioactive conformations .
  • Aromatic vs.

Biological Activity

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid, also known as Fmoc-Lys(Me,Alloc)-OH, is a synthetic amino acid derivative with significant potential in pharmaceutical applications. This compound has garnered attention due to its structural features that may confer unique biological activities, particularly in the fields of drug design and therapeutic interventions.

  • Molecular Formula : C26H30N2O6
  • Molar Mass : 466.53 g/mol
  • CAS Number : 2246708-86-9

The biological activity of this compound is influenced by its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, which is crucial for its bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid exhibit antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF710Cell cycle arrest

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm) at 200 µg/ml
Staphylococcus aureus34
Escherichia coli28
Pseudomonas aeruginosa22

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid have been studied for their anti-inflammatory effects. Research indicates that these compounds can reduce pro-inflammatory cytokine production.

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Fmoc-Lys(Me,Alloc)-OH and tested their anticancer efficacy. The study concluded that certain modifications to the cyclobutane ring enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

A study conducted by Ndukwe et al. evaluated the antimicrobial properties of Fmoc derivatives against various pathogens. The results indicated that the compound exhibited concentration-dependent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Treat the Fmoc-protected compound with 20% piperidine in DMF for 5–10 minutes at room temperature. Monitor completion via UV absorbance (λ = 301 nm) or ninhydrin test .

Advanced: How does the cyclobutyl moiety influence steric hindrance during coupling reactions?

The cyclobutyl ring introduces steric constraints that can reduce coupling efficiency, particularly for bulky amino acids (e.g., tryptophan or valine). To mitigate this:

  • Use double coupling protocols with excess activated amino acids (e.g., HBTU/DIPEA activation).
  • Employ microwave-assisted synthesis (50–60°C, 10–15 minutes) to enhance reaction kinetics .
  • Optimize solvent systems (e.g., DMF:DCM mixtures) to improve reagent diffusion into the sterically hindered site .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclobutyl protons (δ ~1.8–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 401.4 for C₂₃H₂₅NO₄).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Advanced: How can contradictory data in synthetic yields be resolved when scaling up reactions?

Discrepancies in yields often arise from differences in manual vs. automated synthesis protocols:

  • Manual Synthesis : Lower yields (60–70%) due to inconsistent mixing; optimize agitation and temperature control.
  • Automated Synthesizers : Achieve >85% yield via precise reagent delivery and inert atmosphere. Validate scalability using kinetic modeling (e.g., monitoring by in-line FTIR for real-time reaction progress) .

Basic: What safety precautions are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles (GHS H315/H319).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the cleavage of the Fmoc group under non-standard conditions (e.g., acid-sensitive peptides)?

For acid-sensitive sequences, replace piperidine with milder bases:

  • DBU/Imidazole Cocktails : 2% DBU + 5% imidazole in DMF reduces side reactions (e.g., aspartimide formation).
  • Photocleavable Linkers : Use UV light (365 nm) for Fmoc removal in light-activated SPPS systems .

Basic: What are the key differences between this compound and structurally similar Fmoc-protected amino acids?

Unlike linear Fmoc-amino acids (e.g., Fmoc-Gly-OH), the cyclobutyl group:

  • Increases rigidity , aiding in conformational studies of peptide loops.
  • Requires specialized coupling reagents (e.g., PyBOP instead of HBTU) to overcome steric effects .

Advanced: What strategies address low yields in post-synthetic modifications (e.g., bioconjugation)?

  • Orthogonal Protection : Use Alloc or ivDde groups for selective modifications after Fmoc cleavage.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% efficiency under aqueous conditions (pH 7.4, 25°C) .

Basic: How is this compound applied in studying protein-protein interactions?

The cyclobutyl-acetic acid moiety serves as a conformational constraint in peptide mimetics, enabling precise mimicry of α-helical or β-sheet interfaces. This is critical for developing inhibitors of pathological interactions (e.g., p53-MDM2) .

Advanced: What computational tools validate the structural stability of peptides incorporating this compound?

  • Molecular Dynamics (MD) Simulations : Analyze cyclobutyl-induced rigidity using AMBER or CHARMM force fields.
  • Density Functional Theory (DFT) : Predict electronic effects of the Fmoc group on peptide solubility and reactivity .

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